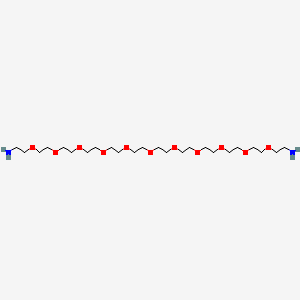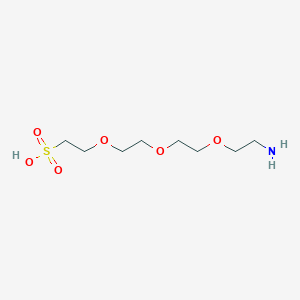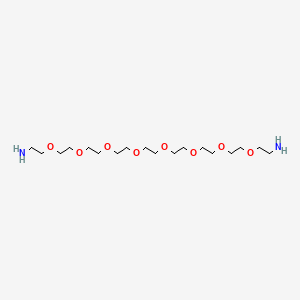
Apinaca
Übersicht
Beschreibung
APINACA, also known as AKB48, is a synthetic cannabinoid . It acts as a reasonably potent agonist for the cannabinoid receptors . It is a full agonist at CB1 with an EC50 of 142 nM and Ki of 3.24 nM . At CB2, it acts as a partial agonist with an EC50 of 141 nM and Ki of 1.68 nM .
Synthesis Analysis
This compound is a synthetic cannabinoid that does not have stereoisomers and is not readily converted into other controlled substances .
Molecular Structure Analysis
The IUPAC name for this compound is N-(1-Adamantyl)-1-pentylindazole-3-carboxamide . The molecular formula is C23H31N3O , and the molar mass is 365.521 g·mol−1 .
Chemical Reactions Analysis
This compound undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes (primarily CYP34A) prior to elimination of metabolites in the urine . Metabolic processes include mono-, di-, and trihydroxylation of the adamantyl group .
Wissenschaftliche Forschungsanwendungen
Synthetische Cannabinoide
Apinaca, auch bekannt als 5F-APINACA oder 5F-AKB48, ist ein synthetisches Cannabinoid {svg_1}. Im Jahr 2020 waren fast ein Drittel der neuen Medikamente auf dem globalen Markt synthetische Cannabinoide, darunter this compound {svg_2}. Diese Substanzen ahmen die Wirkungen von Δ9-Tetrahydrocannabinol (THC) nach, dem Wirkstoff von Cannabis {svg_3}.
Stoffwechselwege
Das Verständnis der Stoffwechselwege von this compound liefert eine wichtige mechanistische Grundlage, um Ergebnisse bei Benutzern zu interpretieren und vorherzusagen {svg_4}. Die Forschung hat identifiziert, welche Stoffwechselprozesse auftreten, aber nicht die Reihenfolge und das Ausmaß {svg_5}. Studien haben eine hoch effiziente Mono- und Dihydroxylierung der Adamantylgruppe und eine viel weniger effiziente oxidative Defluorierung am N-Pentyl-Terminus gezeigt {svg_6}.
Arzneimittel-Wechselwirkungen
This compound hat das Potenzial, über die Hemmung bestimmter Enzyme Arzneimittelwechselwirkungen zu verursachen {svg_7}. Es zeigt eine zeitabhängige Hemmung der CYP3A4-vermittelten Midazolam-1′-Hydroxylierung und eine nicht-kompetitive Hemmung der UGT1A9-vermittelten Mycophenolsäure-Glucuronidierung {svg_8}.
Cytochrom-P450-Hemmung
This compound hemmt stark CYP3A4, ein Schlüsselenzym, das am Arzneimittelstoffwechsel beteiligt ist {svg_9}. Diese Hemmung kann die Pharmakokinetik anderer Medikamente beeinflussen, die von CYP3A4 metabolisiert werden, was möglicherweise zu Arzneimittelwechselwirkungen führt {svg_10}.
UDP-Glucuronosyltransferase-Enzyme
This compound hemmt auch Uridin-5′-diphospho-glucuronosyltransferasen (UGTs), insbesondere UGT1A9 {svg_11}. UGTs sind wichtig für den Stoffwechsel und die Elimination vieler endogener und exogener Verbindungen {svg_12}.
Arzneimitteltransporter
Während this compound die Transportaktivitäten mehrerer Solute-Carrier-Transporter und Efflux-Transporter nicht signifikant hemmt, ist es wichtig zu beachten, dass diese Transporter eine entscheidende Rolle bei der Arzneimittelresorption, -verteilung und -ausscheidung spielen {svg_13}.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-1-pentylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTCCIPCJZKWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928683 | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345973-53-6 | |
| Record name | APINACA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | APINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















